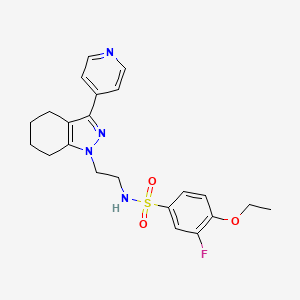
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, also known as FSN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSN is a fluorinated naphthalene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has some limitations, including its high cost and limited availability. Additionally, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate may have some toxic effects at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases, the synthesis of novel derivatives with improved properties, and the development of new methods for its synthesis. Additionally, the mechanism of action of Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate and its effects on various biological processes should be further investigated to fully understand its potential applications in medicine and other fields.
Conclusion
In conclusion, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has some limitations, including its high cost and limited availability. There are several future directions for research on Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases and the synthesis of novel derivatives with improved properties.
Métodos De Síntesis
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized using various methods, including the reaction of 6-fluoronaphthalene with sulfonyl chloride, followed by the addition of methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxoacetate. The resulting compound is then treated with trifluoroacetic acid to yield Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate. This synthesis method has been optimized to increase the yield of Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate and reduce the amount of impurities in the final product.
Aplicaciones Científicas De Investigación
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been used as a building block in the synthesis of various organic compounds, including fluorinated derivatives of naphthalene and other aromatic compounds. Additionally, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been used in the preparation of materials with specific properties, such as liquid crystals and polymers.
Propiedades
IUPAC Name |
methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO5S/c1-17-12(14)11-4-2-3-8-7-9(5-6-10(8)11)18-19(13,15)16/h5-7,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHOYONNAACNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C1C=CC(=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)




![cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine](/img/structure/B2957794.png)
![2-{[2-(4-Ethoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B2957795.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide](/img/structure/B2957803.png)
